molecular formula C8H9NO4 B14439409 1,2-Ethanediol, 1-(4-nitrophenyl)-, (1S)- CAS No. 77977-75-4

1,2-Ethanediol, 1-(4-nitrophenyl)-, (1S)-

Katalognummer: B14439409
CAS-Nummer: 77977-75-4
Molekulargewicht: 183.16 g/mol
InChI-Schlüssel: YOJHBFHEOQUUAR-MRVPVSSYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2-Ethanediol, 1-(4-nitrophenyl)-, (1S)- is an organic compound with the molecular formula C8H9NO4 It is a derivative of ethanediol, where one of the hydrogen atoms is replaced by a 4-nitrophenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Ethanediol, 1-(4-nitrophenyl)-, (1S)- typically involves the reaction of 4-nitrobenzaldehyde with ethylene glycol in the presence of a catalyst. The reaction conditions often include the use of a Brönsted or Lewis acid catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of catalyst and reaction parameters is crucial for efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

1,2-Ethanediol, 1-(4-nitrophenyl)-, (1S)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 1-(4-aminophenyl)-1,2-ethanediol.

    Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products Formed

    Oxidation: Formation of 4-nitrobenzaldehyde or 4-nitrobenzoic acid.

    Reduction: Formation of 1-(4-aminophenyl)-1,2-ethanediol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

1,2-Ethanediol, 1-(4-nitrophenyl)-, (1S)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1,2-Ethanediol, 1-(4-nitrophenyl)-, (1S)- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then interact with various enzymes and receptors. The compound’s effects are mediated through these interactions, leading to its observed biological and chemical activities .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(2-Nitrophenyl)-1,2-ethanediol
  • 1-(4-Nitrophenyl)ethane-1,2-diol
  • 1-(4-Aminophenyl)-1,2-ethanediol

Uniqueness

1,2-Ethanediol, 1-(4-nitrophenyl)-, (1S)- is unique due to its specific stereochemistry and the presence of the 4-nitrophenyl group. This structural feature imparts distinct chemical properties and reactivity compared to other similar compounds .

Eigenschaften

CAS-Nummer

77977-75-4

Molekularformel

C8H9NO4

Molekulargewicht

183.16 g/mol

IUPAC-Name

(1S)-1-(4-nitrophenyl)ethane-1,2-diol

InChI

InChI=1S/C8H9NO4/c10-5-8(11)6-1-3-7(4-2-6)9(12)13/h1-4,8,10-11H,5H2/t8-/m1/s1

InChI-Schlüssel

YOJHBFHEOQUUAR-MRVPVSSYSA-N

Isomerische SMILES

C1=CC(=CC=C1[C@@H](CO)O)[N+](=O)[O-]

Kanonische SMILES

C1=CC(=CC=C1C(CO)O)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.